2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole
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Overview
Description
2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound features a pyrazole ring fused with an oxadiazole ring, making it a versatile scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazole and oxadiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Investigated for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole involves its interaction with various molecular targets. It can inhibit specific enzymes and interfere with cellular pathways, leading to its biological effects. For instance, its anticancer activity is often attributed to the induction of apoptosis in cancer cells through the activation of p53-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring are known for their diverse pharmacological properties.
Uniqueness
2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is unique due to its combined pyrazole and oxadiazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H10N4O |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(5-methyl-1-phenylpyrazol-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H10N4O/c1-9-11(12-15-13-8-17-12)7-14-16(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
GPSUUGPHIYTYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C3=NN=CO3 |
Origin of Product |
United States |
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